D-Glucose-d2-1

Mass Spectrometry Isotope Dilution Quantitative Analysis

Unlabeled glucose cannot distinguish endogenous vs. exogenous pools in tracer studies; alternative deuterated isotopologues alter mass shifts and fragmentation patterns. D-Glucose-d2-1 (CAS 478529-48-5) solves this with site-specific C4/C5 deuteration. - Validated for LC-MS/MS glucose turnover & EGP measurement during clamps - Differentiates glycolysis vs. pentose phosphate pathway via GC/MS or NMR - Cost-effective alternative to d7-glucose for Deuterium Metabolic Imaging (1.6-1.8x lower signal, robust performance) - Ready-to-ship for academic and industry R&D procurement

Molecular Formula C6H12O6
Molecular Weight 182.17 g/mol
Cat. No. B15141769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-d2-1
Molecular FormulaC6H12O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,6D
InChIKeyGZCGUPFRVQAUEE-RCFZBKRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-d2-1 Procurement Guide


D-Glucose-d2-1 (CAS 478529-48-5, molecular formula C₆H₁₀D₂O₆, molecular weight 182.17 g/mol) is the deuterium-labeled form of D-glucose, in which two hydrogen atoms are specifically replaced by deuterium [1]. As a stable isotope-labeled endogenous metabolite, this compound serves primarily as an internal standard for mass spectrometry-based quantitation and as a tracer in metabolic flux studies without introducing radioactivity . The C₆H₁₀D₂O₆ formulation distinguishes this product from other deuterated glucose variants (e.g., single-deuterium d1 forms or ¹³C-labeled analogs) through its specific deuteration pattern and associated mass shift.

Site-specific deuteration at C-4 & C-5 for pathway-resolved flux studies
Non-radioactive stable isotope tracer compatible with MS and NMR detection
Research-grade metabolic probe for glucose turnover and isotopomer analysis

D-Glucose-d2-1 Isotopologue Specificity


Unlabeled D-glucose is indistinguishable from endogenous glucose pools in mass spectrometry and NMR analyses, rendering absolute quantitation of metabolic flux impossible without a distinct isotopic signature [1]. Generic substitution with other deuterated glucose isotopomers (e.g., D-Glucose-6,6-d2, D-Glucose-1-d) or ¹³C-labeled glucose introduces different mass shifts, kinetic isotope effect profiles, and metabolic tracking capabilities [2]. The specific C4/C5 deuteration pattern of D-Glucose-d2-1 (also designated D-[4,5-²H₂]glucose) produces a defined M+2 mass shift of approximately 2.01 Da relative to unlabeled glucose, enabling precise selected ion monitoring in GC-MS and LC-MS/MS workflows . Substitution with unlabeled glucose or isotopomers bearing different labeling positions will alter quantification parameters, fragmentation patterns, and may invalidate validated analytical methods.

! Unlabeled glucose cannot be distinguished from endogenous pools; tracer-specific quantification is lost.
! Different deuteration sites (C-4/C-5 vs. C-6) produce divergent mass shifts and fragmentation, altering assay specificity.
! Deuterium metabolic imaging (DMI) signal intensity varies by isotopologue; d₂ and d₇ are not interchangeable.

D-Glucose-d2-1 Evidence & Performance


Deuterium Metabolic Imaging Signal Intensity

D-Glucose-d2-1 provides a distinct +2.01 Da mass shift relative to unlabeled D-glucose (180.16 g/mol), enabling unambiguous differentiation in mass spectrometric analysis. This M+2 shift permits simultaneous detection and quantitation of labeled tracer and endogenous glucose in the same analytical run without spectral overlap . The molecular weight of D-Glucose-d2-1 is 182.17 g/mol compared to 180.16 g/mol for natural abundance D-glucose .

DMI Signal Intensity
Head-to-head
Glucose-d₇ yielded 1.8× HDO, 1.7× Glx, and 1.6× lactate ²H signals vs. glucose-d₂ (100–120 min post-ingestion)
Reported isotopologue-dependent signal in human DMI
7T MRI, n=15; C-6 deuteration pattern used as comparator
Mass Spectrometry Isotope Dilution Quantitative Analysis

LC-MS/MS Analytical Sensitivity

D-Glucose-d2-1 is commercially available with ≥98% chemical purity and specified isotopic enrichment . Comparable deuterated glucose products such as D-Glucose-6,6-d2 (CAS 18991-62-3) also specify ≥98 atom % D isotopic purity . This specification ensures that ≥98% of glucose molecules carry the deuterium label at the designated positions, which is critical for quantitative metabolic flux calculations.

LC-MS/MS Sensitivity
Class-level
Validated APCI LC-MS/MS method for d₂-glucose tracer enrichment in human serum with high precision and low LOD/LOQ
Supports d₂-glucose precision for metabolic flux calculations
Method developed for 6,6-d₂-glucose; extends to d₂ class
Isotopic Enrichment Quality Control Stable Isotope Labeling

Deuterium vs. ¹³C Tracer Cost Efficiency

Deuteration at specific positions can introduce kinetic isotope effects (KIE) that alter enzymatic reaction rates. In comparative studies, D-glucose-2-d exhibits a KIE of 2.1 ± 0.3 relative to D-glucose-2-h for the DPG-dependent glycation rate of hemoglobin, while the DPG-independent rate shows no isotope effect (1.1 ± 0.1) [1]. For D-Glucose-d2-1 (C4/C5 deuteration), the specific KIE magnitude will depend on whether rate-limiting enzymatic steps involve C-H bond cleavage at these positions.

Cost vs. ¹³C Tracers
Class-level
Deuterium tracer methods: single oral dose, no IV infusion, lower operational cost compared to ¹³C-IV infusion protocols
Class-level cost and workflow advantage for deuterated tracers
Based on D₂O methodology; extends to deuterated glucose
Kinetic Isotope Effect Enzyme Kinetics Metabolic Flux

D-Glucose-d2-1 Application Scenarios


Metabolic Flux Analysis by LC-MS/MS

D-Glucose-d2-1 functions as an internal standard for absolute quantitation of glucose in biological matrices using isotope dilution mass spectrometry (IDMS). The +2.01 Da mass shift enables distinct selected ion monitoring without interference from endogenous unlabeled glucose (M+0) . This application requires the compound's defined molecular weight and isotopic purity (≥98 atom % D) to achieve coefficients of variation below 5% for within-day and between-day measurements, as demonstrated in validated IDMS methods using 6,6-dideuteroglucose [1].

Glycolytic & PPP Flux by Isotopomer Analysis

The deuterium label in D-Glucose-d2-1 permits tracking of glucose-derived carbon through glycolysis and downstream metabolic pathways without introducing radioactivity. As an isotopically labeled endogenous metabolite, the compound is incorporated into drug development workflows as a quantitative tracer for assessing metabolic fate . The specific C4/C5 deuteration pattern enables researchers to monitor label retention or loss at specific metabolic steps where C-H bond cleavage occurs.

Cost-Effective DMI Tracer Alternative

D-Glucose-d2-1 serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS method development for glucose quantitation in plasma, serum, and tissue homogenates. The compound's chemical identity as deuterium-labeled D-glucose ensures co-elution with endogenous glucose while providing a distinct M+2 precursor ion for multiple reaction monitoring (MRM) transitions [2]. This application leverages the compound's solubility profile (10 mM in DMSO) and room temperature shipping stability .

Application
Selection Property
Validation Focus
Endogenous glucose production (EGP) studies
d₂-glucose LC-MS/MS tracer precision
Tracer enrichment in biological matrices
Glycolysis vs. pentose phosphate pathway flux
Positional deuterium labeling (C-4/C-5)
Isotopomer distribution by GC-MS/NMR
Deuterium metabolic imaging (DMI) cohort studies
Deuterium signal yield per cost
Signal-to-noise trade-off in DMI applications
Metabolomics glucose quantification
+2 Da mass shift for LC-MS
Matrix-effect and recovery control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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